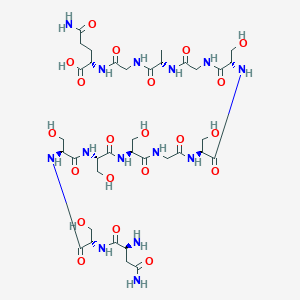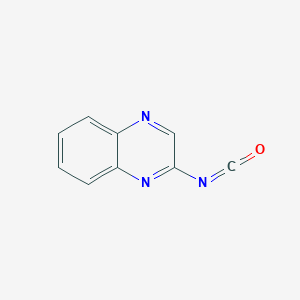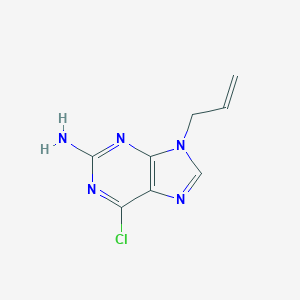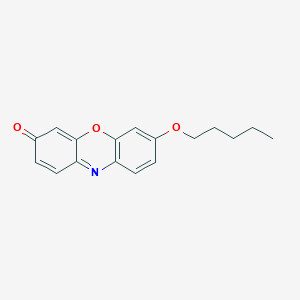
Pentoxyresorufin
Overview
Description
Pentoxyresorufin, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pentoxyresorufin, also known as Resorufin Pentyl Ether, primarily targets the Cytochrome P450 2B1/2B2 isoenzymes . These isoenzymes are part of the Cytochrome P450 family, which plays a crucial role in the metabolism of drugs and environmental chemicals .
Mode of Action
This compound interacts with its targets through a process known as O-dealkylation . This process involves the removal of an alkyl group from the oxygen atom of the compound. The O-dealkylation of this compound is catalyzed by the Cytochrome P450 2B1/2B2 isoenzymes in the presence of NADPH .
Biochemical Pathways
The O-dealkylation of this compound by the Cytochrome P450 2B1/2B2 isoenzymes is part of the xenobiotic metabolizing pathway . This pathway is responsible for the metabolism of foreign substances, including drugs and environmental chemicals. The activity of these isoenzymes can vary in different regions of the brain, indicating that the biochemical pathways affected by this compound may also vary depending on the specific brain region .
Pharmacokinetics (ADME Properties)
It’s known that the compound is a substrate probe used to characterize and differentiate between a variety of inducers of cytochromes p-450
Result of Action
The O-dealkylation of this compound by the Cytochrome P450 2B1/2B2 isoenzymes results in significant changes at the molecular and cellular levels. For instance, pretreatment with phenobarbital, an inducer of these isoenzymes, can result in a 3-4 fold induction of this compound-O-dealkylase (PROD) activity . This suggests that the action of this compound can influence the activity of these isoenzymes and, consequently, the metabolism of other substances in the brain.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of NADPH is necessary for the O-dealkylation of this compound . Additionally, the activity of the Cytochrome P450 2B1/2B2 isoenzymes can be induced by certain substances, such as phenobarbital . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of these and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
Pentoxyresorufin can function as a substrate probe to characterize and differentiate between a variety of inducers of cytochromes P-450 . It is metabolized in the liver by P450 2B1/2B2 and 1A1/1A2 . The ability to dealkylate alkoxyresorufins varied in different regions of the brain .
Cellular Effects
This compound has significant activity in rat brain microsomes . The ability to dealkylate alkoxyresorufins varied in different regions of the brain . Microsomes from the olfactory lobes exhibited maximum this compound-O-dealkylase (PROD) activities .
Molecular Mechanism
This compound is O-dealkylated by cytochrome P450 2B1/2B2 isoenzymes in brain microsomes . The O-dealkylation of this compound was found to be inducer selective .
Temporal Effects in Laboratory Settings
The rate of velocity (Vmax) for the O-dealkylation of this compound was significantly increased in brain microsomes isolated from phenobarbital pretreated rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of cytochrome P450 2B1/2B2 isoenzymes . Hydroxylation on c-7 and c-9 are two novel metabolic pathways of this compound in rats .
Subcellular Localization
It is known that this compound is metabolized in brain microsomes , suggesting that it may be localized in the endoplasmic reticulum where cytochrome P450 enzymes are typically found
Properties
IUPAC Name |
7-pentoxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOKQFFOYYPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236554 | |
| Record name | Pentoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87687-03-4 | |
| Record name | Pentoxyresorufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87687-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentoxyresorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Pentyloxy-3H-phenoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


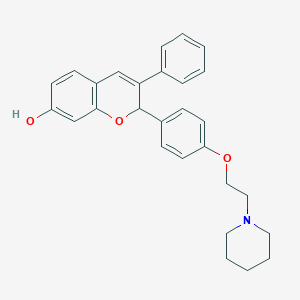
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
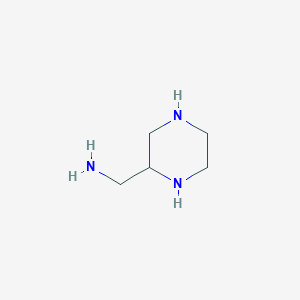

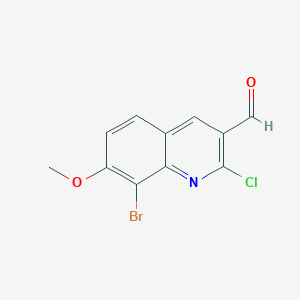
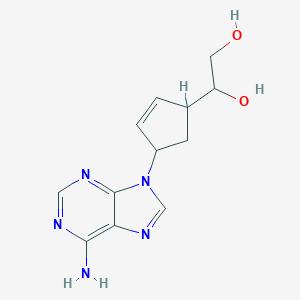
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
